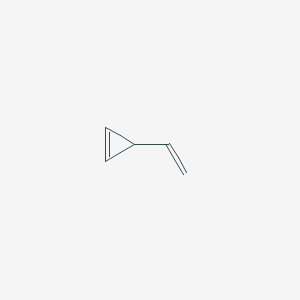
Cyclopropene, 3-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenylcyclopropene is an organic compound that belongs to the class of cycloalkenes It is characterized by a three-membered cyclopropene ring with an ethenyl group attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenylcyclopropene typically involves the reaction of cyclopropene with acetylene under specific conditions. One common method involves the use of a palladium catalyst to facilitate the addition of the ethenyl group to the cyclopropene ring. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-ethenylcyclopropene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenylcyclopropene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in the formation of cyclopropane derivatives.
Substitution: The ethenyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone. The reactions are typically carried out at low temperatures to control the formation of by-products.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing the ethenyl group.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the compound.
Major Products
Oxidation: Epoxides and alcohols are common products of oxidation reactions.
Reduction: Cyclopropane derivatives are the primary products of reduction reactions.
Substitution: Halogenated cyclopropenes are typical products of substitution reactions.
Applications De Recherche Scientifique
3-Ethenylcyclopropene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-ethenylcyclopropene involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions with nucleophiles, while the cyclopropene ring can undergo ring-opening reactions. These interactions can lead to the formation of new chemical bonds and the generation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynylcyclopropane: Similar in structure but with an ethynyl group instead of an ethenyl group.
Cyclopropylacetylene: Contains a cyclopropyl group attached to an acetylene moiety.
Cyclopropene: The parent compound without any additional substituents.
Uniqueness
3-Ethenylcyclopropene is unique due to the presence of both a cyclopropene ring and an ethenyl group. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61082-23-3 |
|---|---|
Formule moléculaire |
C5H6 |
Poids moléculaire |
66.10 g/mol |
Nom IUPAC |
3-ethenylcyclopropene |
InChI |
InChI=1S/C5H6/c1-2-5-3-4-5/h2-5H,1H2 |
Clé InChI |
AFVXHPBHWSOYEJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)













